3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide
Description
3,5-Dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide is a complex organic compound characterized by the presence of multiple halogen atoms and a methoxy group attached to a benzamide core
Properties
IUPAC Name |
3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FINO2/c1-21-13-9(4-7(15)5-10(13)16)14(20)19-12-3-2-8(18)6-11(12)17/h2-6H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYACVMGHLAIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-methoxybenzoic acid and 2-fluoro-4-iodoaniline.
Amide Formation: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzamides.
Scientific Research Applications
3,5-Dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be employed in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Materials Science: It may be used in the development of new materials with unique properties, such as polymers or coatings with specific chemical resistances.
Mechanism of Action
The mechanism by which 3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific proteins or enzymes, inhibiting their activity or altering their function.
Pathways Involved: The compound could modulate various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-methoxybenzamide: Lacks the fluoro and iodo substituents, potentially altering its reactivity and biological activity.
N-(2-Fluoro-4-iodophenyl)-2-methoxybenzamide: Similar structure but without the dichloro substitution, which may affect its chemical properties and applications.
Uniqueness
3,5-Dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide is unique due to the combination of halogen atoms and the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
